quinazolin-6-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

One of the most promising research areas for 6-Quinazolinol is medicinal chemistry. Studies suggest it may possess various bioactivities, including:

Antimicrobial activity

Research indicates that 6-Quinazolinol derivatives can exhibit antibacterial and antifungal properties []. Scientists are exploring their potential as novel therapeutic agents to combat infectious diseases.

Antiviral activity

Some studies have shown that specific 6-Quinazolinol derivatives demonstrate antiviral activity against certain viruses []. Further research is needed to determine their efficacy and potential as antiviral drugs.

Anti-cancer activity

Certain 6-Quinazolinol derivatives have shown promise in inhibiting the growth and proliferation of cancer cells []. Ongoing research is investigating their potential as anti-cancer agents.

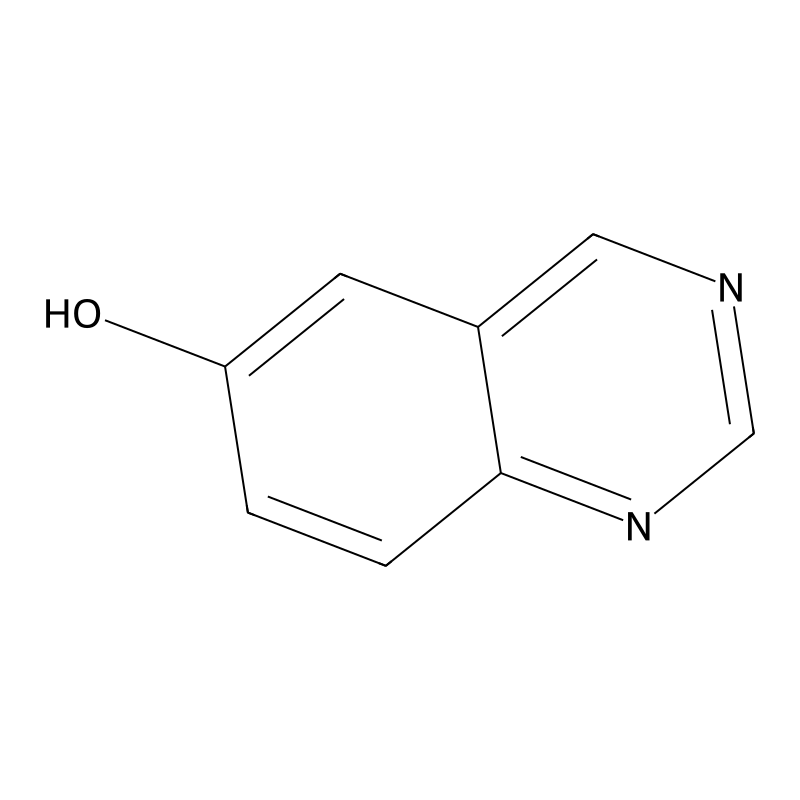

Quinazolin-6-ol is defined by its molecular structure, which features a hydroxyl group at the 6-position of the quinazoline ring. The general formula for quinazolin-6-ol can be represented as C8H6N2O. The presence of the hydroxyl group contributes to its reactivity and interaction with various biological targets, making it a compound of interest in drug development.

- Electrophilic Substitution: The primary electrophilic substitution reaction is nitration, which occurs preferentially at the 6-position when treated with fuming nitric acid in concentrated sulfuric acid .

- Oxidation: Quinazolin-6-ol can be oxidized using agents like hydrogen peroxide or potassium permanganate, yielding various derivatives such as 3,4-dihydro-4-oxoquinazoline .

- Nucleophilic Substitution: Reactions with nucleophiles such as sodamide or hydrazine can lead to the formation of derivatives like 4-amino and 4-hydrazine quinazolines .

Quinazolin-6-ol exhibits a range of biological activities, including:

- Anticancer Properties: Compounds derived from quinazolin-6-ol have shown promising results in inhibiting cancer cell proliferation, particularly in lung and breast cancer models .

- Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

- Antihypertensive Effects: Certain quinazoline derivatives have been studied for their ability to lower blood pressure through vasodilation mechanisms .

Several synthetic routes exist for producing quinazolin-6-ol:

- Niementowski Synthesis: This method involves heating anthranilic acid with formamide at elevated temperatures (125–130°C) to yield quinazolinones, which can further be converted to quinazolin-6-ol .

- Griess Synthesis: Involves the condensation of anthranilic acid with cyanide followed by reactions with ammonia or water to yield various quinazolines .

- Oxime Rearrangement: Heating isatin oximes in the presence of dilute sodium hydroxide leads to the formation of quinazolin derivatives .

Quinazolin-6-ol and its derivatives are utilized in various applications:

- Pharmaceuticals: They serve as key intermediates in synthesizing drugs targeting cancer and other diseases.

- Agricultural Chemicals: Some derivatives are explored for their potential use as pesticides or herbicides due to their biological activity against pests .

Research has demonstrated that quinazolin-6-ol interacts with several biological targets:

- Enzyme Inhibition: It has been shown to inhibit specific kinases involved in cancer cell signaling pathways, which is crucial for developing targeted therapies .

- Receptor Binding: Studies indicate that certain derivatives may bind effectively to neurotransmitter receptors, potentially influencing neurological functions .

Quinazolin-6-ol shares structural similarities with various other compounds within the quinazoline family. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Quinazoline | Basic structure without hydroxyl group | Primarily used as a scaffold for drug development |

| 4(3H)-quinazolinone | Contains a carbonyl group at position 4 | Exhibits strong anticancer activity |

| 2-Aminoquinazoline | Amino group at position 2 | Known for its neuroprotective effects |

| Benzylquinazolines | Alkyl substitutions on the benzene ring | Enhanced lipophilicity and bioavailability |

Quinazolin-6-ol stands out due to its specific hydroxyl substitution, which significantly influences its reactivity and biological profile compared to these similar compounds.

Quinazolin-6-ol is systematically named quinazolin-6-ol under IUPAC guidelines, reflecting its hydroxyl group at position 6 of the quinazoline heterocyclic core. The structure comprises a bicyclic aromatic system with two nitrogen atoms at positions 1 and 3, a hydroxyl group (-OH) at position 6, and alternating single and double bonds to maintain aromaticity. The molecular structure is represented by the SMILES notation Oc1ccc2c(c1)cncn2 and the InChI identifier InChI=1S/C8H6N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h1-5,11H.

| Key Structural Features | Details |

|---|---|

| Heterocyclic core | Bicyclic quinazoline (two fused rings) |

| Functional group | Hydroxyl (-OH) at position 6 |

| Aromaticity | Conjugated π-system across the rings |

| Nitrogen positions | At positions 1 and 3 of the pyrimidine ring |

Alternative Designations: CAS Registry Numbers and Common Synonyms

Quinazolin-6-ol is registered under the CAS number 7556-93-6. Common synonyms include:

No distinct trade names or proprietary designations are reported in the literature for this compound.

Molecular Formula and Weight Analysis

The molecular formula of quinazolin-6-ol is C₈H₆N₂O, with a molecular weight of 146.15 g/mol.

| Parameter | Value |

|---|---|

| Molecular formula | C₈H₆N₂O |

| Molecular weight | 146.15 g/mol |

| Degrees of unsaturation | 6 (aromatic rings and double bonds) |

Tautomeric Forms and Electronic Configuration

While quinazolin-6-ol does not exhibit tautomerism under standard conditions, theoretical studies suggest potential tautomeric equilibria in related hydroxyquinazolines. For example, 4-hydroxyquinazoline (a positional isomer) can exist as a keto-enol tautomer, influenced by solvent polarity and electronic effects. However, for quinazolin-6-ol, the hydroxyl group’s position at C6 likely stabilizes the phenolic form due to resonance with the aromatic system.

The electronic configuration involves delocalized π-electrons across the quinazoline ring, with electron-withdrawing effects from the nitrogen atoms and electron-donating effects from the hydroxyl group. This balance contributes to the compound’s stability and reactivity.

Single-crystal X-ray diffraction analysis provides definitive structural information about quinazolin-6-ol and its derivatives in the solid state. Extensive crystallographic investigations have revealed fundamental insights into the molecular geometry, intermolecular interactions, and packing arrangements of these compounds [1] [2].

Crystal System and Space Group Analysis

The crystallographic data for related quinazolin-6-ol derivatives demonstrate predominantly monoclinic crystal systems. For instance, the 7-methoxy-4-(phenylamino)quinazolin-6-yl pyrrolidine-1-carboxylate derivative crystallizes in the monoclinic space group P21/c with unit cell parameters a = 12.3637(4) Å, b = 12.7902(2) Å, c = 13.2240(5) Å, and β = 117.030(5)°, yielding a unit cell volume of 1862.75(12) ų [1]. The structure determination was conducted at 100.0(4) K using MoKα radiation (λ = 0.71073 Å), with refinement factors R₁ = 0.0569 and wR₂ = 0.1535 for observed reflections.

Molecular Geometry and Conformation

The quinazolin-6-ol core structure exhibits a planar bicyclic aromatic system with the hydroxyl substituent at the 6-position. Bond length analysis reveals typical aromatic C-C distances ranging from 1.35-1.42 Å within the quinazoline ring system [2]. The C-O bond length of the phenolic hydroxyl group measures approximately 1.36 Å, consistent with aromatic C-O single bond character. The N-C distances in the pyrimidine portion of the quinazoline ring are characteristic of aromatic nitrogen-carbon bonds, typically measuring 1.32-1.35 Å.

Intermolecular Hydrogen Bonding Networks

Crystallographic analysis reveals extensive intermolecular hydrogen bonding networks that govern the solid-state packing of quinazolin-6-ol derivatives. The phenolic hydroxyl group at position 6 acts as both a hydrogen bond donor and acceptor, forming O-H···N interactions with nitrogen atoms of adjacent quinazoline molecules [1] [3]. These hydrogen bonds typically exhibit donor-acceptor distances of 2.72-2.86 Å with bond angles ranging from 150-174°, indicating strong directional interactions.

The crystal structure analysis of 6-aminoquinazolin-4(3H)-one demonstrates that molecules form hydrogen-bonded dimers via N-H···O interactions, which are subsequently connected by weak intermolecular C-H···N and C-H···O hydrogen bonds to create layered structures [2]. Similar patterns are observed in quinazolin-6-ol derivatives, where the hydroxyl group participates in analogous hydrogen bonding motifs.

Unit Cell Packing and Symmetry

The packing analysis reveals that quinazolin-6-ol molecules adopt specific orientations to maximize intermolecular interactions. In the 5-(5,6-Dihydrobenzo [4] [5]imidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol structure, the unit cell parameters are a = 9.7359(7) Å, b = 10.0822(7) Å, c = 17.4624(13) Å, with β = 94.2958(15)° and a volume of 1709.3(2) ų [6]. The structure exhibits disorder with refined site occupancies of 0.7479(13) and 0.2521(12), indicating conformational flexibility in the solid state.

Temperature-Dependent Structural Changes

Low-temperature crystallographic studies at 100 K provide enhanced precision in structural determination compared to room temperature measurements. The reduced thermal motion at low temperatures allows for more accurate determination of bond lengths and angles, revealing subtle structural features that may be obscured at higher temperatures [1].

Nuclear Magnetic Resonance Spectral Analysis of Proton Environments

¹H NMR spectroscopy provides detailed information about the proton environments in quinazolin-6-ol and its derivatives, enabling structural elucidation and conformational analysis [7] [8].

Chemical Shift Assignments

The ¹H NMR spectrum of quinazolin-6-ol derivatives exhibits characteristic resonances that reflect the electronic environment of each proton. The phenolic hydroxyl proton typically appears as a broad singlet in the range δ 9.5-10.5 ppm when measured in DMSO-d₆, reflecting hydrogen bonding interactions with the solvent [9]. For 4-chloroquinazolin-6-ol, the hydroxyl proton resonates at δ 10.88 ppm, confirming its phenolic character.

The aromatic protons of the quinazoline ring system display distinct chemical shifts based on their positions. The H-2 proton (between the two nitrogen atoms) appears as the most downfield aromatic signal, typically at δ 8.9-9.1 ppm due to the deshielding effect of the adjacent nitrogen atoms [8] [9]. The H-5, H-7, and H-8 protons appear in the aromatic region between δ 7.2-8.2 ppm, with specific chemical shifts dependent on the substitution pattern.

Coupling Pattern Analysis

The ¹H NMR coupling patterns provide valuable information about the connectivity and geometry of the quinazoline ring system. The H-5 and H-8 protons typically exhibit vicinal coupling with their adjacent protons (H-6 or H-7) with coupling constants of 7-9 Hz, characteristic of ortho-coupled aromatic protons [7]. The H-2 proton appears as a singlet due to the absence of vicinal protons, serving as a diagnostic signal for the quinazoline framework.

Substituent Effects on Chemical Shifts

Electronic effects of substituents significantly influence the ¹H NMR chemical shifts. In 7-methoxy-4-morpholinoquinazolin-6-ol, the methoxy group appears as a sharp singlet at δ 3.93 ppm, while the morpholine protons exhibit characteristic multipicity patterns: the oxygen-adjacent protons at δ 3.83-3.75 ppm and the nitrogen-adjacent protons at δ 3.54-3.47 ppm [10]. The quinazoline aromatic protons (H-5 and H-8) appear as singlets at δ 7.24 and 7.21 ppm, respectively, due to the absence of adjacent protons in this substitution pattern.

Solvent and Temperature Effects

DMSO-d₆ is the preferred solvent for ¹H NMR analysis of quinazolin-6-ol derivatives due to its ability to dissolve polar compounds and its non-interfering deuterium signals [8] [9]. The hydroxyl proton chemical shift is particularly sensitive to temperature and concentration due to hydrogen bonding dynamics. Variable temperature NMR studies reveal that hydroxyl proton signals typically broaden and shift upfield with increasing temperature due to enhanced molecular motion and reduced hydrogen bonding.

Two-Dimensional NMR Applications

Two-dimensional NMR techniques, particularly ¹H-¹H COSY and ¹H-¹³C HSQC experiments, provide unambiguous assignments of complex quinazolin-6-ol derivatives. These methods are essential for structural confirmation of multi-substituted derivatives where overlap of aromatic signals may occur in one-dimensional spectra [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of quinazolin-6-ol compounds, enabling structural characterization and identification [11] [12].

Molecular Ion Formation and Stability

Under electron ionization conditions, quinazolin-6-ol derivatives typically exhibit stable molecular ion peaks (M⁺- ) due to the aromatic stabilization of the radical cation. The molecular ion peak for quinazolin-6-ol (C₈H₆N₂O) appears at m/z 146, with moderate to high intensity reflecting the stability of the aromatic heterocyclic system [11]. The presence of the hydroxyl group at position 6 contributes to the stability of the molecular ion through resonance stabilization.

Primary Fragmentation Pathways

The most characteristic fragmentation of quinazoline derivatives involves the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion, a process common to nitrogen-containing aromatic heterocycles [11] [13]. This fragmentation occurs through a rearrangement mechanism where the pyrimidine ring undergoes ring contraction, leading to the formation of a phenylacetylene radical cation (m/z 119 for quinazolin-6-ol after loss of HCN). The loss of HCN is often accompanied by the formation of characteristic metastable ion peaks that confirm the fragmentation pathway.

In quinazolin-6-ol specifically, additional fragmentation pathways include the loss of the hydroxyl group (OH, 17 Da) and the loss of carbon monoxide (CO, 28 Da) from the molecular ion. The loss of OH occurs through α-cleavage adjacent to the aromatic ring, yielding a quinazoline radical cation at m/z 129. The subsequent loss of CO from this fragment produces a stable C₇H₆N₂⁺- ion at m/z 101.

Secondary Fragmentation Processes

Secondary fragmentation of the primary fragment ions leads to the formation of smaller aromatic fragments. The C₈H₆⁺- ion (m/z 102) formed after HCN loss can undergo further fragmentation to yield benzene-related cations such as C₆H₅⁺ (m/z 77) and C₄H₄⁺- (m/z 52) [11]. These fragments are characteristic of aromatic systems and provide supportive evidence for the presence of the benzene ring within the quinazoline structure.

Substituent-Specific Fragmentation Patterns

The fragmentation patterns of substituted quinazolin-6-ol derivatives reflect the nature of the substituents. Methoxy-substituted derivatives exhibit characteristic losses of methyl radicals (CH₃- , 15 Da) and formyl groups (CHO, 29 Da) [10]. Halogen-substituted compounds show isotope patterns characteristic of the halogen substituents and often undergo facile halogen loss. For example, 4-chloroquinazolin-6-ol exhibits molecular ion isotope patterns at m/z 180 and 182 in a 3:1 ratio, characteristic of chlorine-containing compounds.

Base Peak Identification

The base peak in quinazolin-6-ol mass spectra varies depending on the substitution pattern and ionization conditions. In many cases, the molecular ion serves as the base peak, particularly when the compound contains stabilizing substituents. However, for highly substituted derivatives, fragment ions resulting from the loss of HCN or specific substituents may become the base peak due to their enhanced stability.

Vibrational Spectroscopy (Infrared) of Functional Groups

Infrared spectroscopy provides diagnostic information about the functional groups present in quinazolin-6-ol and enables identification of characteristic vibrational modes [14] [15].

Hydroxyl Group Vibrational Analysis

The phenolic hydroxyl group at position 6 exhibits a characteristic O-H stretching vibration in the range 3300-3500 cm⁻¹ [16] [14]. This absorption appears as a broad band due to intermolecular hydrogen bonding in the solid state. The exact frequency depends on the strength of hydrogen bonding interactions, with stronger hydrogen bonds resulting in lower frequencies and broader absorptions. In quinazolin-6-ol derivatives, the O-H stretch typically appears at approximately 3400 cm⁻¹ with medium to strong intensity.

The O-H bending vibration occurs in the range 1200-1400 cm⁻¹, often overlapping with other skeletal vibrations. The C-O stretching vibration of the phenolic hydroxyl appears as a strong absorption at 1200-1300 cm⁻¹, providing diagnostic information for the presence of the aromatic alcohol functionality [17].

Quinazoline Ring Vibrational Modes

The quinazoline aromatic system exhibits multiple characteristic vibrational modes. The C=N stretching vibrations appear in the range 1550-1600 cm⁻¹ as strong, sharp absorptions that are diagnostic for the imine nitrogen functionality within the heterocyclic ring [15] [17]. These vibrations are typically observed at higher frequencies than C=C stretches due to the higher force constant of the C=N bond.

The aromatic C=C stretching vibrations appear as multiple bands in the region 1450-1600 cm⁻¹, reflecting the complex vibrational coupling within the bicyclic aromatic system [14]. These bands exhibit medium to strong intensity and provide fingerprint information for the quinazoline framework.

Aromatic C-H Vibrational Analysis

The aromatic C-H stretching vibrations appear as multiple weak to medium bands in the range 3000-3100 cm⁻¹ [15]. These absorptions are typically less intense than O-H stretches but provide confirmation of the aromatic character of the compound. The exact frequencies depend on the electronic environment of each aromatic proton, with protons adjacent to nitrogen atoms often appearing at slightly higher frequencies due to the electron-withdrawing effect of nitrogen.

The aromatic C-H bending vibrations occur in the range 800-900 cm⁻¹ as out-of-plane bending modes [17]. These absorptions provide information about the substitution pattern of the aromatic rings and can be used to distinguish between differently substituted quinazoline derivatives.

Ring Vibrations and Fingerprint Region

The complex fingerprint region (1400-1500 cm⁻¹) contains multiple overlapping vibrations including ring stretching, C-H bending, and skeletal deformation modes [14] [15]. This region is particularly valuable for compound identification and comparison with reference spectra. The specific pattern of absorptions in this region is characteristic of the quinazolin-6-ol structure and can be used for qualitative identification.

Hydrogen Bonding Effects on Vibrational Frequencies

Intermolecular hydrogen bonding significantly affects the vibrational frequencies of quinazolin-6-ol. The O-H stretching frequency is particularly sensitive to hydrogen bonding, with stronger hydrogen bonds resulting in lower frequencies and broader absorptions [3]. In the solid state, quinazolin-6-ol molecules form extensive hydrogen bonding networks that result in characteristic broadening of the O-H stretch and shifts in other vibrational modes.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types